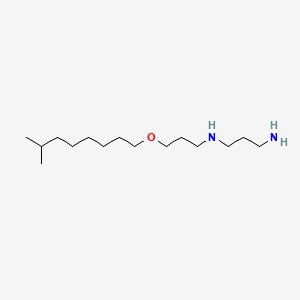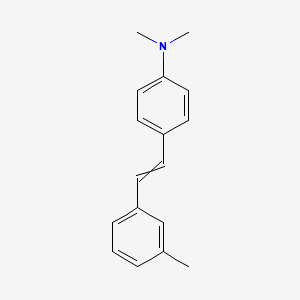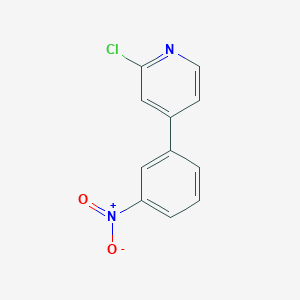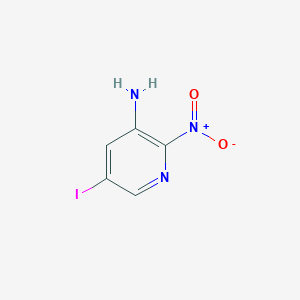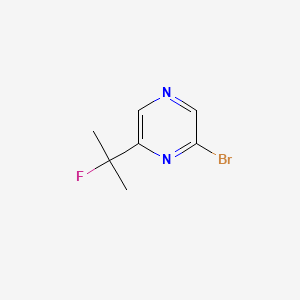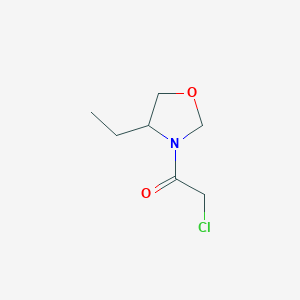
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a chloroethyl group attached to an oxazolidinone ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-1,3-oxazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of hydroxy or carboxy derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antibacterial agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Chemistry: Utilized in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with biological targets. In the context of antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The specific molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its chloroethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
52836-94-9 |
|---|---|
Molekularformel |
C7H12ClNO2 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
2-chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-4-11-5-9(6)7(10)3-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
SZCGHKRZPQLWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COCN1C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


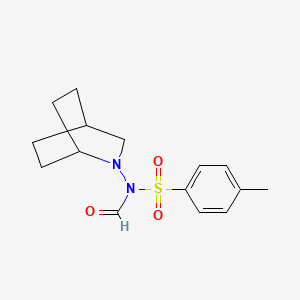
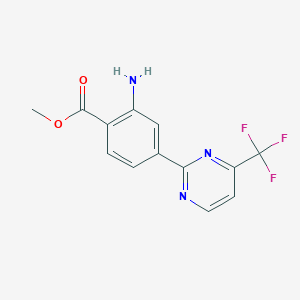
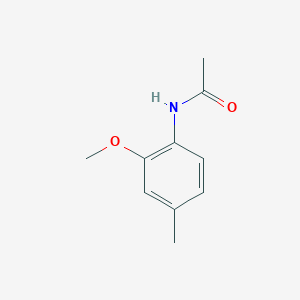
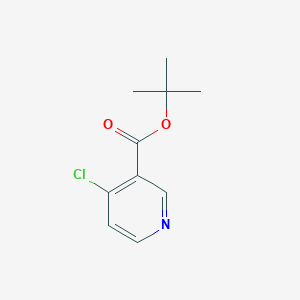
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
